

Spectroscopic Data for 2-Amino-6-ethylpyrimidin-4-ol: A Technical Overview

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Compound of Interest

Compound Name: 2-Amino-6-ethylpyrimidin-4-ol

Cat. No.: B1384147

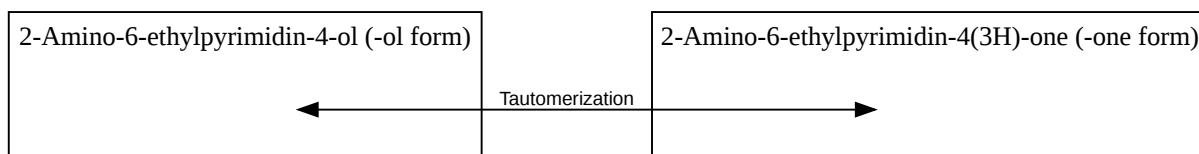
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Despite extensive searches of scientific literature and chemical databases, detailed experimental spectroscopic data (^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy) for **2-Amino-6-ethylpyrimidin-4-ol** remains largely unavailable in the public domain. While the compound is listed by several commercial suppliers, the corresponding characterization data is not provided. This guide, therefore, serves as a predictive and comparative analysis based on the known spectroscopic behaviors of structurally similar compounds, offering researchers a foundational understanding for the characterization of this molecule.

Molecular Structure and Predicted Spectroscopic Behavior

2-Amino-6-ethylpyrimidin-4-ol (CAS 5734-66-7) is a substituted pyrimidine with the molecular formula $\text{C}_6\text{H}_9\text{N}_3\text{O}$ and a molecular weight of 139.16 g/mol. Its structure features a pyrimidine core with an amino group at the C2 position, a hydroxyl group at the C4 position, and an ethyl group at the C6 position. It is important to note that this compound can exist in tautomeric forms, primarily the -ol and -one forms, which will influence its spectroscopic properties, particularly in different solvents.

DOT Script of Tautomeric Forms



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Caption: Tautomeric equilibrium between the hydroxyl (-ol) and keto (-one) forms of **2-Amino-6-ethylpyrimidin-4-ol**.

Predicted Spectroscopic Data

The following sections outline the expected spectroscopic data for **2-Amino-6-ethylpyrimidin-4-ol** based on the analysis of closely related structures, such as 2-amino-6-methylpyrimidin-4-ol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the vinyl proton on the pyrimidine ring, and the exchangeable protons of the amino and hydroxyl/amide groups.

Table 1: Predicted ¹H NMR Chemical Shifts for **2-Amino-6-ethylpyrimidin-4-ol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.1-1.3	Triplet	3H	-CH ₂ CH ₃
~2.3-2.5	Quartet	2H	-CH ₂ CH ₃
~5.5-5.8	Singlet	1H	C5-H
~6.5-7.0	Broad Singlet	2H	-NH ₂
~10.0-11.0	Broad Singlet	1H	-OH / -NH-

Note: Chemical shifts for -NH₂ and -OH/-NH- protons are highly dependent on solvent and concentration and may exchange with deuterium in solvents like D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for **2-Amino-6-ethylpyrimidin-4-ol**

Chemical Shift (δ, ppm)	Assignment
~12-14	-CH ₂ CH ₃
~25-30	-CH ₂ CH ₃
~95-100	C5
~155-160	C2
~160-165	C6
~165-170	C4

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight.

Table 3: Predicted Mass Spectrometry Data for **2-Amino-6-ethylpyrimidin-4-ol**

m/z	Interpretation
139	[M] ⁺
124	[M - CH ₃] ⁺
111	[M - C ₂ H ₄] ⁺

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for **2-Amino-6-ethylpyrimidin-4-ol**

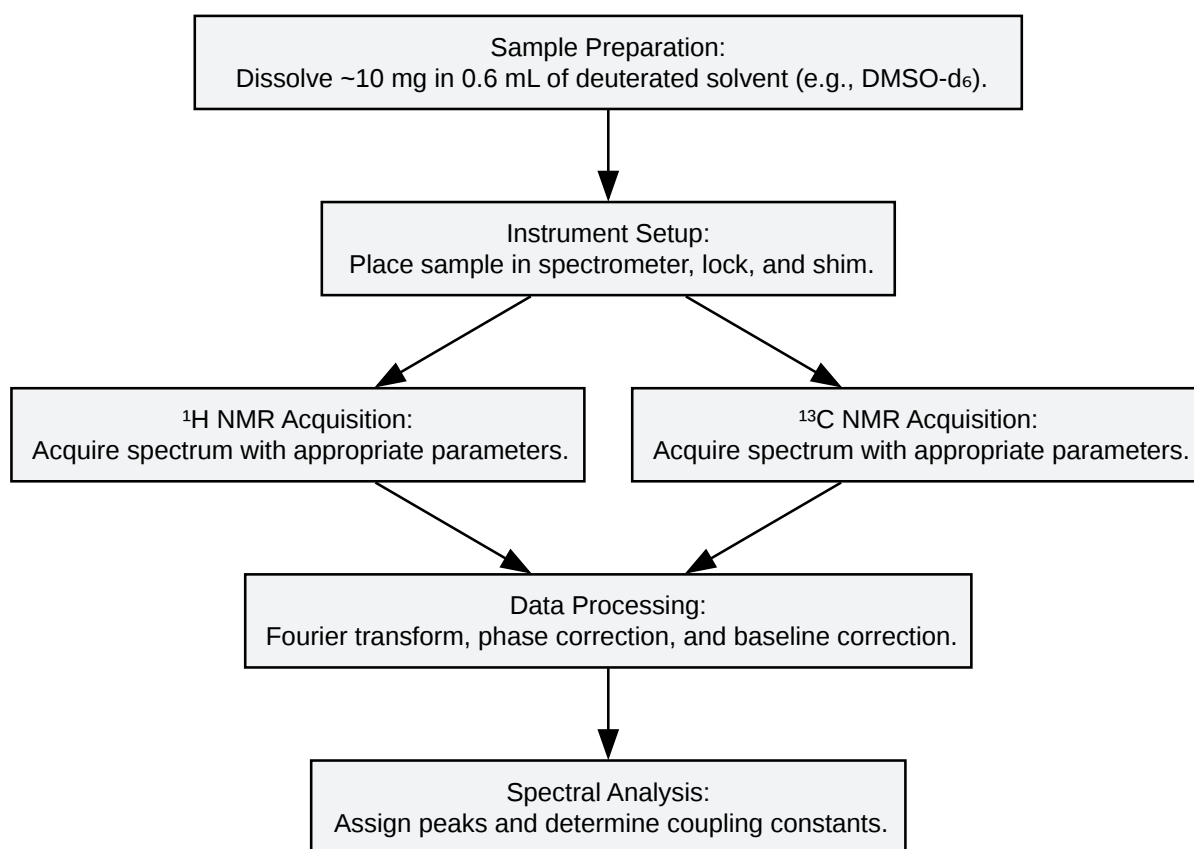
Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Strong, Broad	N-H stretching (amino group)
3100-3300	Broad	O-H stretching (hydroxyl group) / N-H stretching (amide)
2850-2970	Medium	C-H stretching (ethyl group)
~1650	Strong	C=O stretching (keto tautomer)
~1600	Strong	C=N and C=C stretching (pyrimidine ring)
~1550	Strong	N-H bending (amino group)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for **2-Amino-6-ethylpyrimidin-4-ol**.

NMR Spectroscopy

Workflow for NMR Analysis



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Caption: General workflow for acquiring and analyzing NMR spectra.

- Sample Preparation: Accurately weigh approximately 10-20 mg of **2-Amino-6-ethylpyrimidin-4-ol** and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.

Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).
- **Ionization:** Utilize an appropriate ionization technique, such as electron ionization (EI) for volatile compounds or ESI for less volatile or thermally labile compounds.
- **Data Acquisition:** Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and significant fragment ions.

Infrared Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$). Acquire a background spectrum first and then the sample spectrum.

Conclusion

While experimental data for **2-Amino-6-ethylpyrimidin-4-ol** is not readily available, the predicted spectroscopic data and general experimental protocols provided in this guide offer a solid foundation for researchers working with this compound. The actual observed data may vary depending on the experimental conditions, particularly the solvent used for NMR analysis, due to the tautomeric nature of the molecule. It is strongly recommended that researchers acquiring experimental data for this compound for the first time perform a full suite of spectroscopic analyses to confirm its identity and structure.

References

Due to the lack of specific literature for **2-Amino-6-ethylpyrimidin-4-ol**, this section cannot be populated with direct references for its spectroscopic data. Researchers should consult general spectroscopy textbooks and databases for information on related compounds.

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